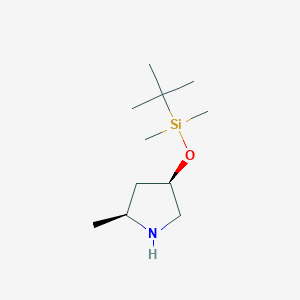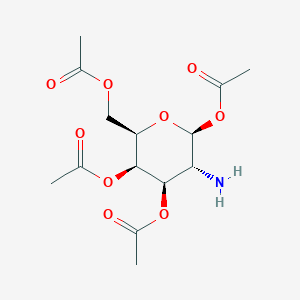![molecular formula C8H11NO2 B13338269 4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
4-Methyl-4-azaspiro[2.5]octane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-azaspiro[2.5]octane-5,7-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octane-5,7-dione typically involves the annulation of cyclopentane or four-membered rings. Conventional chemical transformations are employed, utilizing readily available starting materials. Minimal chromatographic purifications are required to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-azaspiro[2.5]octane-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
4-Methyl-4-azaspiro[2.5]octane-5,7-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octane-5,7-dione involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.4]octane
- 6-Azaspiro[2.5]octane-5,7-dione
- 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Uniqueness
4-Methyl-4-azaspiro[2.5]octane-5,7-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methyl-4-azaspiro[2.5]octane-5,7-dione |
InChI |
InChI=1S/C8H11NO2/c1-9-7(11)4-6(10)5-8(9)2-3-8/h2-5H2,1H3 |
InChI Key |
GDJDCFDQAZYBNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)CC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


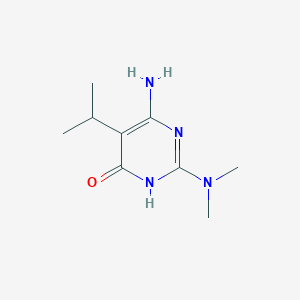
![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
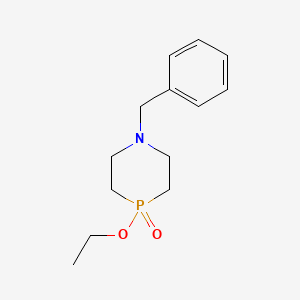

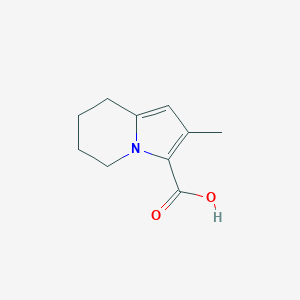

![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
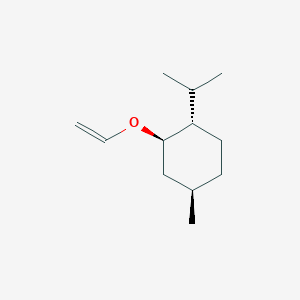
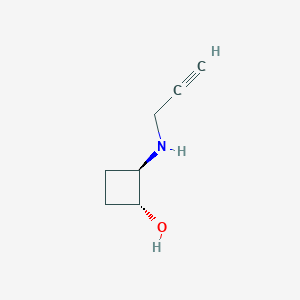
![2-Cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13338260.png)
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
